molecular formula C8H12N2O B12229693 3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole

3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole

Cat. No.: B12229693
M. Wt: 152.19 g/mol
InChI Key: WTOCJKYRPAKKAV-UHFFFAOYSA-N
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Description

3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole is a heterocyclic compound that features both azetidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole is unique due to its specific combination of azetidine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C8H12N2O/c1-7-5-8(9-11-7)6-10-3-2-4-10/h5H,2-4,6H2,1H3

InChI Key

WTOCJKYRPAKKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCC2

Origin of Product

United States

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